N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as BMTA, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. BMTA belongs to the class of tetrazole-thioacetamide derivatives, which have been shown to exhibit various pharmacological properties. In
Mechanism of Action
The exact mechanism of action of N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters such as GABA, glutamate, and dopamine. This compound has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as reducing the levels of pro-inflammatory cytokines, increasing the levels of antioxidants, and improving the cognitive function of animals. This compound has also been shown to have a protective effect on the liver, kidneys, and heart.
Advantages and Limitations for Lab Experiments
One of the advantages of N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide is its high solubility in water, which makes it easy to administer in animal studies. This compound also has a low toxicity profile, which makes it a safe compound to use in lab experiments. One limitation of this compound is its limited stability in solution, which requires careful handling and storage.
Future Directions
There are several future directions for the research of N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide. One direction is to investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the mechanism of action of this compound and to identify its molecular targets. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in animals and humans. Finally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in the treatment of neurodegenerative diseases. The synthesis of this compound is straightforward, and the compound has been shown to exhibit various pharmacological properties. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of various neurotransmitters and enzymes. This compound has also been shown to have a low toxicity profile and is easy to administer in animal studies. Further research is needed to explore the full potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-chloroacetate to form ethyl 2-(4-methoxyphenyl) hydrazinecarboxylate. This intermediate is then reacted with sodium sulfide and benzyl bromide to produce this compound. The overall yield of the synthesis is around 60%, and the purity of the compound can be confirmed by various analytical techniques such as NMR and HPLC.
Scientific Research Applications
N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and anticonvulsant activities. In addition, this compound has been reported to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has also been shown to have neuroprotective effects against oxidative stress and glutamate-induced neurotoxicity.
properties
IUPAC Name |
N-benzyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-15-9-7-14(8-10-15)22-17(19-20-21-22)25-12-16(23)18-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBZVAWCSXKLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.